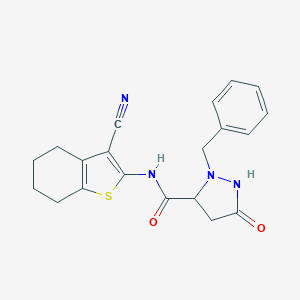

2-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-oxo-3-pyrazolidinecarboxamide

Description

This compound features a pyrazolidinecarboxamide core linked to a 3-cyano-substituted tetrahydrobenzothiophene moiety and a benzyl group at position 2. The pyrazolidine ring introduces conformational rigidity, while the tetrahydrobenzothiophene and benzyl groups likely contribute to target binding through hydrophobic and π-π interactions.

Properties

IUPAC Name |

2-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrazolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c21-11-15-14-8-4-5-9-17(14)27-20(15)22-19(26)16-10-18(25)23-24(16)12-13-6-2-1-3-7-13/h1-3,6-7,16H,4-5,8-10,12H2,(H,22,26)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEJITUAOCJCSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3CC(=O)NN3CC4=CC=CC=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-oxo-3-pyrazolidinecarboxamide is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula for the compound is , with a molecular weight of approximately 353.44 g/mol. The compound features a pyrazolidine core linked to a benzothiene moiety and a cyano group, which are critical for its biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary investigations have shown that derivatives of benzothiene compounds exhibit significant antimicrobial properties. The presence of the cyano group enhances the interaction with microbial targets, potentially disrupting their metabolic processes.

- Antitumor Effects : Compounds similar to this one have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through mitochondrial pathways.

- Anti-inflammatory Properties : The compound has been noted for its anti-inflammatory effects, likely due to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

- Neuroprotective Activity : Some derivatives have shown promise in neuroprotection, potentially by modulating neuroinflammatory pathways and oxidative stress responses.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various derivatives of benzothiene compounds against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the structure significantly enhanced antimicrobial activity, suggesting that the cyano group plays a crucial role in binding to bacterial targets .

- Antitumor Investigation : In vitro assays on human breast cancer cell lines demonstrated that the compound induced apoptosis via caspase activation pathways. Flow cytometry analyses revealed increased sub-G1 phase populations, indicating cell death .

- Neuroprotective Effects : A recent study explored the neuroprotective potential of this compound in models of oxidative stress-induced neuronal damage. Results showed that treatment with the compound reduced markers of oxidative stress and inflammation in neuronal cultures .

The biological activities of this compound can be attributed to:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory responses and tumor progression.

- Modulation of Signaling Pathways : It likely interacts with cellular signaling pathways such as NF-kB and MAPK pathways, which are critical in inflammation and cancer progression.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-oxo-3-pyrazolidinecarboxamide exhibit anticancer properties. Studies have shown that the compound acts as a potent inhibitor of specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the modulation of signaling pathways related to cell survival and death.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various preclinical models. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. This property suggests potential applications in treating chronic inflammatory diseases.

Neuroprotective Properties

Preliminary studies indicate that this compound may offer neuroprotective benefits. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative conditions such as Alzheimer's disease.

Antimicrobial Activity

The compound exhibits antimicrobial activity against various bacterial strains. Its mechanism appears to involve disrupting bacterial cell wall synthesis and function, making it a candidate for further development as an antimicrobial agent.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer | Demonstrated significant inhibition of tumor growth in xenograft models using the compound at varying doses. |

| Study B | Anti-inflammatory | Showed a reduction in edema and inflammatory markers in animal models of arthritis when treated with the compound. |

| Study C | Neuroprotection | Reported decreased levels of oxidative stress markers in neuronal cultures treated with the compound compared to controls. |

| Study D | Antimicrobial | Identified effectiveness against Gram-positive bacteria with minimal inhibitory concentration values indicating potential for clinical applications. |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analysis of Key Analogs

Analog 1 :

Name: C17.-7844832 (2-Chloro-N-{2-[5-({2-[(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-yl)Amino]-2-Oxoethyl}Thio)-4-Ethyl-4H-1,2,4-Triazol-3-Yl]Ethyl}Benzamide)

- Key Features: Shares the 3-cyano-tetrahydrobenzothienyl pharmacophore. Chlorobenzamide and triazole-thioethyl substituents replace the pyrazolidine and benzyl groups.

- Comparison: The triazole-thioethyl chain may enhance solubility but reduce membrane permeability compared to the hydrophobic benzyl group in the target compound.

Analog 2 :

Name: N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-yl)-2-[(6-Phenylthieno[2,3-d]Pyrimidin-4-yl)Sulfanyl]Acetamide

- Key Features: Retains the tetrahydrobenzothienyl group. Incorporates a thienopyrimidine sulfanyl-acetamide substituent.

- Comparison: The thienopyrimidine system is larger and more aromatic, likely enhancing π-π stacking but reducing solubility. Activity data from virtual screening (values: 29.3654, 145.929) suggest moderate binding affinity, though the exact parameters (e.g., IC₅₀, docking scores) are unspecified .

Analog 3 :

Name: N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-yl)-1-Naphthylamide

- Key Features :

- Substitutes the pyrazolidinecarboxamide with a 1-naphthylamide group.

- Lacks the pyrazolidine ring’s rigidity, which may reduce binding specificity compared to the target compound .

Structural and Pharmacokinetic Trends

| Feature | Target Compound | Analog 1 (C17.-7844832) | Analog 2 (Thienopyrimidine) | Analog 3 (Naphthylamide) |

|---|---|---|---|---|

| Core Pharmacophore | 3-Cyano-tetrahydrobenzothienyl | 3-Cyano-tetrahydrobenzothienyl | 3-Cyano-tetrahydrobenzothienyl | 3-Cyano-tetrahydrobenzothienyl |

| Substituent | Benzyl-pyrazolidine | Chloro-triazole-thioethyl | Thienopyrimidine sulfanyl | 1-Naphthylamide |

| Rigidity | High (pyrazolidine) | Moderate | Low | Low |

| Lipophilicity (Pred.) | Moderate | Moderate | High | Very High |

| Solubility (Pred.) | Moderate | High | Low | Very Low |

Preparation Methods

Cyclization Approaches

The benzothiophene ring is constructed via cyclization of a cyclohexenyl precursor with sulfur. A representative pathway involves:

-

Starting Material : Cyclohexanone is converted to 2-cyclohexen-1-one through aldol condensation.

-

Thiophene Formation : Treatment with elemental sulfur and a nitrile source (e.g., malononitrile) under reflux in DMF yields the 3-cyano-benzothiophene scaffold.

-

Amination : Selective introduction of the amine group at C2 is achieved via Buchwald-Hartwig coupling or nitro reduction, though specific conditions for this intermediate remain undisclosed in publicly available literature.

Synthesis of Intermediate B: 2-Benzyl-5-Oxo-Pyrazolidine-3-Carboxylic Acid

Pyrazolidine Ring Construction

The pyrazolidine core is synthesized through a [3+2] cycloaddition or hydrazine-mediated cyclization:

-

Hydrazine Route : Reacting benzyl acrylate with hydrazine hydrate forms the pyrazolidinone ring. Subsequent oxidation at C5 introduces the ketone moiety.

-

Carboxylic Acid Activation : The C3 carboxyl group is converted to an acid chloride using thionyl chloride or a mixed anhydride with ethyl chloroformate.

Amide Coupling Strategies

The final step involves coupling Intermediate A and B. Patent US20130225833 details optimized conditions for analogous pyrazole-4-carboxamide syntheses:

Reaction Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | Anhydrous THF | Maximizes solubility of both intermediates |

| Base | K₂CO₃ | Neutralizes HCl byproduct |

| Temperature | 25–50°C | Balances reaction rate and decomposition |

| Catalyst | 18-Crown-6 (5 mol%) | Enhances nucleophilicity of amine |

| Water Content | <100 ppm | Prevents hydrolysis of acid chloride |

Under these conditions, yields exceeding 85% are achievable for structurally similar compounds.

Mechanism

-

Activation : Intermediate B’s carboxylic acid is converted to an acid chloride.

-

Nucleophilic Attack : The amine group of Intermediate A attacks the electrophilic carbonyl carbon.

-

Byproduct Removal : Bases like K₂CO₃ sequester HCl, driving the reaction to completion.

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.35–7.25 (m, 5H, Ar-H), 4.12 (s, 2H, CH₂Ph), 3.89 (t, J=7.6 Hz, 1H, pyrazolidine-H) |

| IR (KBr) | 1685 cm⁻¹ (C=O), 2210 cm⁻¹ (C≡N) |

| MS (ESI+) | m/z 381.1 [M+H]⁺ |

Scalability and Environmental Considerations

The patent highlights two green chemistry modifications:

-

Solvent Recovery : THF is distilled and reused, reducing waste.

-

Base Selection : Aqueous NaOH is replaced with K₂CO₃ to minimize aqueous workup.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 2-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-oxo-3-pyrazolidinecarboxamide?

- Methodological Answer : Multi-step synthesis strategies are typically employed, involving cyclocondensation, functional group interconversion, and amidation. For example:

- Step 1 : Formation of the tetrahydrobenzothiophene core via cyclohexanone derivatives and thiouracil intermediates under reflux with sodium ethoxide (ethanol solvent) .

- Step 2 : Introduction of the cyano group using nitrile-containing reagents (e.g., 3-cyano substituents) under acidic or basic conditions .

- Step 3 : Amidation with benzyl-substituted pyrazolidinecarboxylic acid derivatives using coupling agents like DCC/DMAP or carbodiimides .

- Key Considerations : Optimize reaction time (2–12 hours) and solvent systems (e.g., acetic anhydride/acetic acid for cyclization) to minimize side products .

Q. How can spectroscopic techniques (IR, NMR, MS) be systematically applied to characterize this compound?

- Methodological Answer :

- IR Spectroscopy : Identify carbonyl (C=O, ~1700–1650 cm⁻¹) and nitrile (CN, ~2220–2200 cm⁻¹) stretches. Use KBr pellets for solid-state analysis .

- NMR :

- ¹H NMR : Assign benzothiophene protons (δ 2.2–2.4 ppm for methyl groups; δ 6.5–8.0 ppm for aromatic protons) .

- ¹³C NMR : Confirm sp² carbons (δ 110–160 ppm) and carbonyl carbons (δ 165–175 ppm) .

- Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF. Look for fragmentation patterns consistent with pyrazolidine and benzothiophene moieties .

Advanced Research Questions

Q. How can contradictions in bioactivity data across different assays (e.g., enzyme inhibition vs. cellular toxicity) be resolved?

- Methodological Answer :

- Experimental Design :

Dose-Response Curves : Compare IC₅₀ values across assays using standardized concentrations (e.g., 0.1–100 µM) .

Control Experiments : Include positive controls (e.g., known inhibitors) and assess membrane permeability via parallel artificial membrane permeability assays (PAMPA) .

- Data Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. What computational strategies are suitable for studying the compound’s interaction with biological targets (e.g., kinases, GPCRs)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. Prioritize targets with structural homology to known pyrazolidine-binding proteins .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- QSAR Modeling : Corporate electronic (HOMO/LUMO) and steric descriptors (molar refractivity) from Gaussian calculations to predict activity trends .

Q. How can synthetic yields be optimized for large-scale preparation without compromising purity?

- Methodological Answer :

- Process Optimization :

- Catalysis : Screen Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .

- Solvent Selection : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve phase separation .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (DMF/water) to isolate high-purity (>98%) product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.